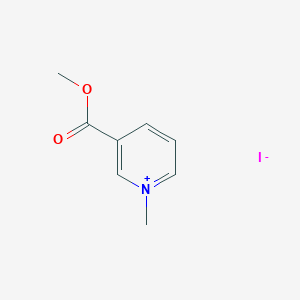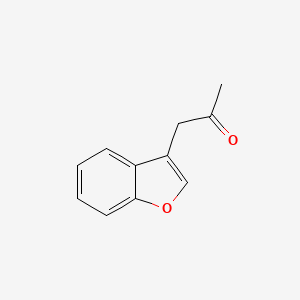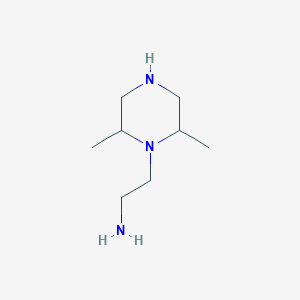
1,2-Bis(4-vinylphenyl)ethane
Overview
Description
1,2-Bis(4-vinylphenyl)ethane is a chemical compound with the molecular formula C18H18 . It is also known by other names such as p,p’-Divinyl-1,2-diphenylethane . It is used as a chemical reagent and intermediate, and is commonly used in organic synthesis for the production of various polymers, resins, and surface coatings .
Molecular Structure Analysis
The molecular weight of this compound is 234.34 g/mol . The exact structure is not provided in the search results.Physical and Chemical Properties Analysis
This compound is a colorless liquid . It is soluble in organic solvents such as ethanol and xylene . The melting point is reported to be between 95.5-97.5 °C and the predicted boiling point is 345.0±22.0 °C .Scientific Research Applications
Chromatographic Separation
1,2-Bis(4-vinylphenyl)ethane (BVPE) has been utilized in chromatographic applications. Specifically, monolithic poly(BVPE) capillary columns were developed for the high-resolution separation of low-molecular-weight compounds as well as biomolecules like proteins and oligonucleotides. These columns demonstrated high mechanical robustness, low swelling in organic solvents, high permeability, and excellent reproducibility, making them suitable for micro-HPLC applications (Greiderer et al., 2009).
Synthesis and Characterization
The synthesis and characterization of BVPE, including its isomers, have been extensively studied. This includes the preparation of crosslinkers that copolymerize with p-methylstyrene, leading to random crosslink distributions. Such studies are crucial for understanding the chemical properties and potential applications of BVPE (Wen-hui Li et al., 1994).
Polymerization Studies
BVPE has been a subject of research in polymerization studies. For example, the cationic polymerization of BVPE and related compounds has been explored using techniques like stopped-flow spectroscopy, contributing to the understanding of polymer science and material properties (Nishimura et al., 1983).
Material Science Applications
In the field of material science, BVPE has been used for modifying polymers. This includes its use as a cross-linking agent in network polymers, thereby influencing the glass-transition temperature and solubility of the resulting materials (Assadi & Hosseinzadeh, 2010). Additionally, its application in enhancing the mechanical and dielectric properties of certain resins has been demonstrated, showcasing its potential in developing materials with low dielectric constants and high thermal resistance (Amou et al., 2004).
Environmental Science
Research has also extended into the environmental science domain, particularly in the study of the thermal decomposition of derivatives of BVPE like BTBPE. This research is significant for understanding the environmental impact and safety aspects of brominated flame retardants (Altarawneh & Dlugogorski, 2014).
Organic-Inorganic Hybrid Membranes
BVPE has been explored in the creation of organic-inorganic hybrid membranes, for instance, in the development of poly(vinyl alcohol)/BVPE membranes. These have applications in pervaporation dehydration of ethanol, demonstrating improved permeability and selectivity (Zhang et al., 2008).
Nanocomposite Thin Films
In the field of nanotechnology, BVPE has been used in the formation of organic/organosilica nanocomposite thin films with photoluminescent properties and improved hardness. These materials have potential applications in electronics and material coatings (Wahab et al., 2008).
Photocycloaddition Reactions
BVPE and its derivatives have been studied in photocycloaddition reactions, contributing to the synthesis of various cyclophanes and related compounds. Such reactions are important in the development of new chemical synthesis methods (Nishimura et al., 1988).
Polymer Layer Construction
BVPE has been used in the synthesis of polymers with functional groups for chemoselective immobilization, aiding in the layer-by-layer construction of multilayers. This has implications in the development of advanced coating technologies (Lee et al., 2004).
Electrochemical Applications
In electrochemistry, BVPE and its derivatives have been explored in reactions such as the electroassisted catalysis of reductive coupling, demonstrating the potential for creating efficient catalytic processes (Cannes et al., 1999).
Synthetic Methods Improvement
Research has been conducted on improving the synthetic methods of BVPE and its derivatives, which is crucial for enhancing the efficiency and feasibility of producing these compounds (Yu Yan, 2005).
Catalysts for Polymerization
BVPE-based compounds have been synthesized and applied as ligands for the fabrication of metal complexes used as catalysts in olefin polymerization, highlighting its role in industrial polymer production (Lotfi et al., 2019).
Safety and Hazards
1,2-Bis(4-vinylphenyl)ethane is classified as having acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity with single exposure causing respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Personal protective equipment is recommended when handling this compound .
Future Directions
1,2-Bis(4-vinylphenyl)ethane has been used in the development of a novel low-dielectric-loss thermosetting material by blending it with poly(2-allyl-6-methyl-phenol-co-2,6-dimethylphenol) (Allyl-PPE) . This blend has shown better thermal and thermomechanical properties than those of non-functionalized-PPE/BVPE blends . It has also been used in the synthesis of some new silyl derivatives of styrene .
Properties
IUPAC Name |
1-ethenyl-4-[2-(4-ethenylphenyl)ethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h3-12H,1-2,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLAFQNTMMFLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCC2=CC=C(C=C2)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453919 | |
| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[4-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
48174-52-3 | |
| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[4-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl [4-(4-hydroxyphenyl)butyl]carbamate](/img/structure/B3052844.png)
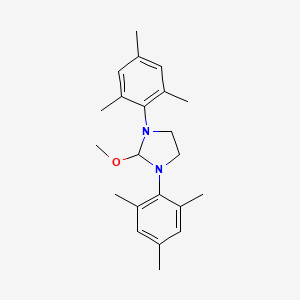
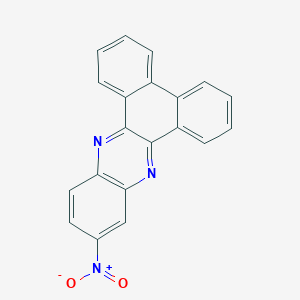
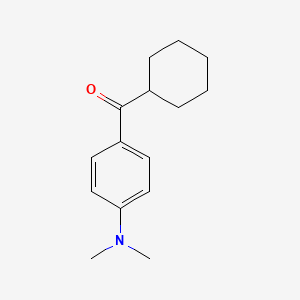
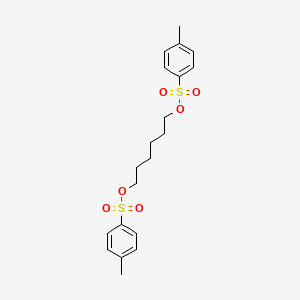

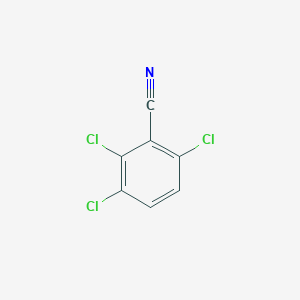

![Benzenamine, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B3052854.png)
